molecular formula C13H17FO2 B7995564 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde

Cat. No.: B7995564
M. Wt: 224.27 g/mol
InChI Key: QDUUJBXRQOVIEQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde (CAS: 1443302-49-5) is a fluorinated benzaldehyde derivative featuring a pentyloxymethyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 236.27 g/mol (calculated). The compound is characterized by the InChIKey QDUUJBXRQOVIEQ-UHFFFAOYSA-N, which distinguishes its structural uniqueness . The n-pentyloxy group (–O–CH₂C₄H₉) imparts moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity in nucleophilic or electrophilic reactions.

Properties

IUPAC Name

3-fluoro-4-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-6-5-11(9-15)8-13(12)14/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUJBXRQOVIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde typically involves the introduction of the pentyloxy group and the fluorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the benzene ring. The pentyloxy group can be added through an etherification reaction. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-[(n-pentyloxy)methyl]benzoic acid.

    Reduction: 3-Fluoro-4-[(n-pentyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde has shown potential in pharmaceutical applications due to its structural characteristics that allow for various modifications leading to biologically active compounds.

Anticancer Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit tumor growth in various cancer types, including breast and prostate cancers. The incorporation of fluorine atoms can enhance the pharmacological properties of these compounds, improving their efficacy and selectivity against cancer cells .

Antibacterial and Antifungal Properties

Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of the pentyloxy group may enhance lipid solubility, facilitating better membrane penetration and interaction with microbial cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:

  • Alkylation Reactions : The aldehyde functional group can undergo nucleophilic addition reactions, making it useful for synthesizing larger organic molecules.
  • Condensation Reactions : It can react with amines or other nucleophiles to form more complex structures, which are essential in drug development .

Material Science

This compound is also explored in materials science for developing new polymers and coatings. Its unique chemical structure contributes to the properties of materials such as:

  • Conducting Polymers : The compound can be used as a building block for synthesizing conductive polymers that are vital in electronic applications.
  • Fluorescent Probes : Its photophysical properties make it suitable for developing fluorescent probes used in biological imaging .

Case Study 1: Anticancer Research

A study evaluated a series of benzaldehyde derivatives, including those with fluorine substitutions, for their antiproliferative activity against various cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, highlighting the importance of functional groups in enhancing biological activity .

Case Study 2: Synthesis of Fluorescent Probes

Research focused on synthesizing fluorescent probes from benzaldehyde derivatives demonstrated that modifications at the para position significantly affected fluorescence intensity and stability in biological environments. The incorporation of pentyloxy groups was found to improve solubility and cellular uptake, making these compounds promising candidates for imaging applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryAnticancer, antibacterial propertiesSignificant cytotoxic effects observed
Organic SynthesisIntermediate for complex organic moleculesUseful in alkylation and condensation reactions
Material ScienceDevelopment of conducting polymersEnhances electronic properties
Fluorescent ProbesImaging agents for biological applicationsImproved solubility and cellular uptake

Mechanism of Action

The mechanism by which 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The table below highlights key structural and functional differences between 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1443302-49-5 C₁₃H₁₇FO₂ –F (3-position), –CH₂–O–C₅H₁₁ (4-position) 236.27 Intermediate in organic synthesis
3-Fluoro-4-(trifluoromethyl)benzaldehyde 204339-72-0 C₈H₄F₄O –F (3-position), –CF₃ (4-position) 216.11 High electrophilicity; used in fluorinated polymers
3-Fluoro-4-(methylsulphonyl)benzaldehyde 254878-95-0 C₈H₇FO₃S –F (3-position), –SO₂–CH₃ (4-position) 202.20 Reactivity in sulfonylation reactions
3-Fluoro-4-morpholin-4-ylbenzaldehyde 495404-90-5 C₁₁H₁₂FNO₂ –F (3-position), –N–(morpholine) (4-position) 225.22 Enhanced solubility in polar solvents
3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde 1704064-02-7 C₁₄H₁₉FO₂ –F (3-position), –CH₂–O–C₆H₁₃ (4-position) 250.30 Higher lipophilicity for lipid-based systems

Biological Activity

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound possesses a benzaldehyde moiety substituted with a fluorine atom and a pentyloxy group. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets. The pentyloxy group may affect solubility and permeability, impacting its pharmacokinetic properties.

This compound likely interacts with various molecular targets in biological systems:

  • Enzyme Inhibition : Similar compounds have been shown to act as monoamine oxidase inhibitors (MAOIs), selectively inhibiting MAO-A isoforms, which can influence neurotransmitter levels and potentially affect mood disorders.
  • Covalent Bond Formation : The aldehyde functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. For instance, studies have shown that certain benzaldehydes can disrupt cellular antioxidation systems in fungi, making them effective against drug-resistant strains .

Cytotoxicity Studies

In vitro assays have demonstrated varying degrees of cytotoxicity among benzaldehyde derivatives. The LD50 values for related compounds suggest that this compound may have a moderate toxicity profile, warranting further investigation into its safety and efficacy .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
4-[(n-Pentyloxy)methyl]benzaldehydePentyloxy substitutionModerate cytotoxicity
3-Fluoro-4-nitrobenzaldehydeNitro group instead of pentyloxyHigher toxicity observed
4-MethoxybenzaldehydeMethoxy group substitutionAntimicrobial activity

Case Studies

Several case studies have explored the biological effects of benzaldehyde derivatives:

  • Anticancer Activity : A study involving the administration of benzaldehyde derivatives in mouse models showed tumor growth inhibition, suggesting potential anticancer properties .
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, implicating their use in neurodegenerative disease models .

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